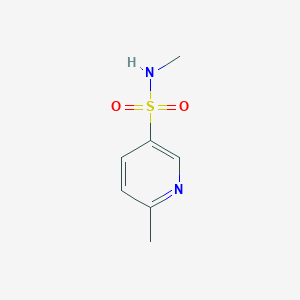
6-Methyl-pyridine-3-sulfonic acid methylamide, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-pyridine-3-sulfonic acid methylamide, 95% (6-MPSAM) is a sulfur-containing derivative of pyridine and is a widely used reagent in organic synthesis. It is a versatile reagent that is used in a variety of applications, from the synthesis of drug compounds to the production of polymers materials. 6-MPSAM is also used to catalyze reactions in aqueous and non-aqueous media, as well as in the synthesis of organic compounds.
Aplicaciones Científicas De Investigación
6-Methyl-pyridine-3-sulfonic acid methylamide, 95% has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, such as drug compounds, polymers materials, and other organic materials. It is also used in the synthesis of inorganic compounds, such as metal complexes and organometallic compounds. Additionally, 6-Methyl-pyridine-3-sulfonic acid methylamide, 95% is used as a catalyst in reactions in aqueous and non-aqueous media.
Mecanismo De Acción
The mechanism of action of 6-Methyl-pyridine-3-sulfonic acid methylamide, 95% is not fully understood. However, it is believed that the sulfur-containing moiety of 6-Methyl-pyridine-3-sulfonic acid methylamide, 95% is responsible for the catalytic activity of the reagent. Specifically, the sulfur-containing moiety is believed to be responsible for the activation of the substrate, which then allows for the desired reaction to take place.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methyl-pyridine-3-sulfonic acid methylamide, 95% are not well understood. However, it is believed that the reagent does not have any significant effects on the body. This is due to the fact that 6-Methyl-pyridine-3-sulfonic acid methylamide, 95% is rapidly metabolized and eliminated from the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-Methyl-pyridine-3-sulfonic acid methylamide, 95% in laboratory experiments has a number of advantages. First, it is a relatively inexpensive reagent, which makes it attractive for use in cost-sensitive experiments. Additionally, 6-Methyl-pyridine-3-sulfonic acid methylamide, 95% is a versatile reagent that can be used in a variety of applications, such as the synthesis of organic and inorganic compounds. Finally, 6-Methyl-pyridine-3-sulfonic acid methylamide, 95% is easy to use and can be stored for long periods of time without significant degradation.
The main limitation of 6-Methyl-pyridine-3-sulfonic acid methylamide, 95% is that it is not suitable for use in reactions involving hazardous or toxic materials. Additionally, 6-Methyl-pyridine-3-sulfonic acid methylamide, 95% is not suitable for use in reactions requiring high temperatures or pressures. Finally, the reagent is not suitable for use in reactions involving strong acids or bases.
Direcciones Futuras
There are a number of potential future directions for research related to 6-Methyl-pyridine-3-sulfonic acid methylamide, 95%. First, additional research could be conducted to better understand the mechanism of action of the reagent. Additionally, research could be conducted to develop more efficient synthesis methods for the reagent. Finally, research could be conducted to explore the use of 6-Methyl-pyridine-3-sulfonic acid methylamide, 95% in reactions involving hazardous or toxic materials, as well as reactions requiring high temperatures or pressures.
Métodos De Síntesis
The synthesis of 6-Methyl-pyridine-3-sulfonic acid methylamide, 95% is relatively simple and can be accomplished through a number of different methods. The most common method involves the reaction of pyridine with sulfuric acid, followed by the addition of methylamine. This reaction produces 6-Methyl-pyridine-3-sulfonic acid methylamide, 95% in a 95% yield. Other methods of synthesis include the reaction of pyridine with sodium sulfite and methylamine, as well as the reaction of pyridine and sulfuric acid with aqueous methylamine.
Propiedades
IUPAC Name |
N,6-dimethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-6-3-4-7(5-9-6)12(10,11)8-2/h3-5,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPIRCHLMARPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



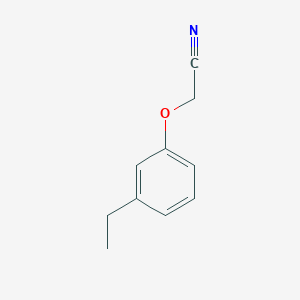
![4-[(3-Methoxyphenoxy)methyl]benzonitrile](/img/structure/B6324837.png)
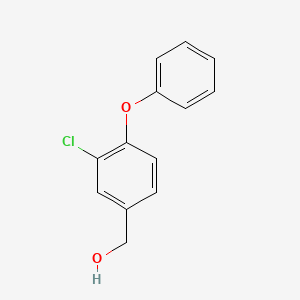


![Pyrazolo[1,5-a]pyridine-2-acetic acid](/img/structure/B6324868.png)
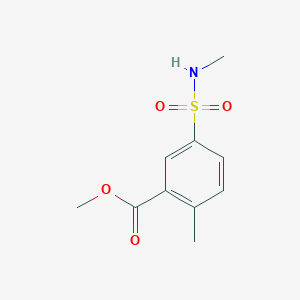
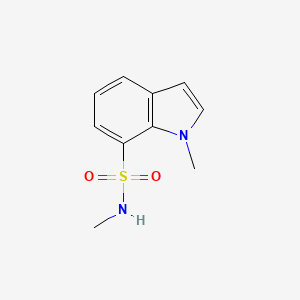
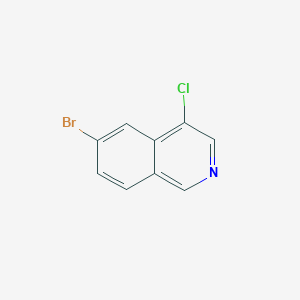
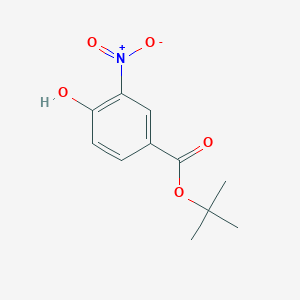
![2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6324904.png)
